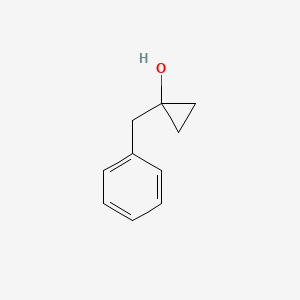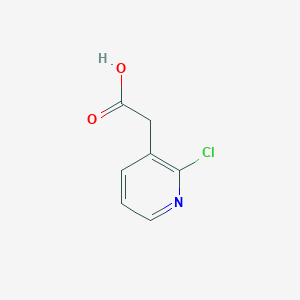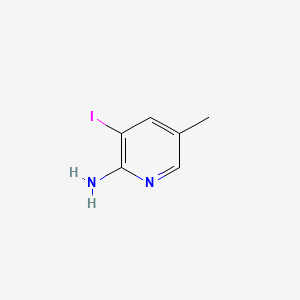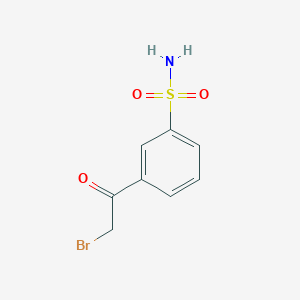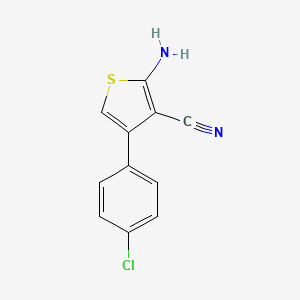 CAS No. 174813-81-1](/img/structure/B1286477.png)
RuCl[(S,S)-TsDPEN](mesitylene)
Overview
Description
RuCl(S,S)-TsDPEN is a ruthenium complex with the empirical formula C30H33ClN2O2RuS and a molecular weight of 622.18 . It is a solid substance that appears as a light yellow to amber to dark green powder or crystal .
Molecular Structure Analysis
The molecular structure of RuCl(S,S)-TsDPEN is complex, involving a ruthenium atom coordinated to a chloride ion, a mesitylene molecule, and a TsDPEN ligand . The TsDPEN ligand is a chiral diamine with two phenyl groups and a tosyl (p-toluenesulfonyl) group .Physical And Chemical Properties Analysis
RuCl(S,S)-TsDPEN is a solid at 20°C and should be stored under inert gas . .Scientific Research Applications
Asymmetric Transfer Hydrogenation
RuCl(S,S)-TsDPEN is extensively utilized in asymmetric transfer hydrogenation, particularly for the reduction of ketones and imines. This application is significant in the synthesis of chiral alcohols and amines, which are crucial in pharmaceuticals and fine chemicals. For instance, research by Hall et al. (2021) highlights the use of this catalyst in producing chiral alcohols via a key ruthenium–hydride intermediate, which is pivotal in determining the stereochemistry of the product (Hall et al., 2021). Similarly, Berry et al. (2019) provide insights into the transfer hydrogenation of acetophenone, facilitated by this complex (Berry et al., 2019).
Catalyst Speciation and Mechanism
The catalyst’s mechanism, speciation, and interactions during the hydrogen transfer process have been extensively studied. For example, Nedden et al. (2016) discuss the design and applications of tethered versions of the Ru(II)/TsDPEN class of catalyst, providing insights into reaction mechanisms and industrial applications (Nedden et al., 2016).
Application in Synthesis of Pharmaceutical Compounds
This catalyst is employed in the synthesis of pharmaceutically important compounds. For instance, research demonstrates its use in the enantioselective synthesis of various biologically active molecules, such as β-hydroxy sulfones and chiral ionic liquids (Hu et al., 2018). The precision in achieving high enantioselectivity and yield underlines the significance of this catalyst in pharmaceutical chemistry.
Development of Heterogeneous Catalysts
The immobilization of Ru-TsDPEN-derived catalysts on different supports, like silica or magnetic materials, has been a focus of research, aiming to enhance recyclability and efficiency in transfer hydrogenation processes. Such developments are critical for practical applications in industrial settings. Research by Li et al. (2009) on immobilizing the catalyst in magnetic mesoporous silica exemplifies this approach, showcasing its recyclability and high catalytic activities (Li et al., 2009).
Industrial Scale Applications
The scalability of processes using RuCl(S,S)-TsDPEN is another crucial aspect, with studies demonstrating its effectiveness in large-scale hydrogenation reactions. This indicates the catalyst’s robustness and potential for large-scale industrial applications.
Mechanism of Action
properties
IUPAC Name |
[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N2O2S.C9H12.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-7-4-8(2)6-9(3)5-7;;/h2-15,20-21H,22H2,1H3;4-6H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNBOGZUDCYNOJ-XCPIVNJJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33ClN2O2RuS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RuCl[(S,S)-TsDPEN](mesitylene) | |
CAS RN |
174813-81-1 | |
| Record name | ((1S,2S)-2-amino-1,2-diphenylethyl)[(4-methylphenyl)sulfonyl]amine ruthenium chloride 1,3,5-trimethylbenzene complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the function of RuCl in the dynamic kinetic resolution of phthalides?
A1: RuCl acts as a chiral catalyst in the asymmetric transfer hydrogenation of phthalides []. It enables the selective addition of hydrogen to one enantiomer of the phthalide, leading to the formation of a specific enantiomer of the desired product, 3-(2-hydroxy-2-arylethyl)isobenzofuran-1(3H)-one, with a defined stereochemistry at the 1 and 3 positions []. This reaction is dynamic because racemization of the starting phthalide occurs under the reaction conditions, allowing for the theoretical conversion of all starting material into the desired enantiomer.
Q2: What are the advantages of using RuCl as a catalyst in this specific reaction?
A2: The research highlights several advantages of using this specific catalyst:
- High enantioselectivity: RuCl exhibits excellent enantiocontrol, leading to the formation of optically pure products [].
- Mild reaction conditions: The reaction proceeds effectively at a relatively low temperature (40°C), minimizing unwanted side reactions [].
- Broad substrate scope: The catalyst demonstrates compatibility with various phthalide derivatives, showcasing its versatility [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




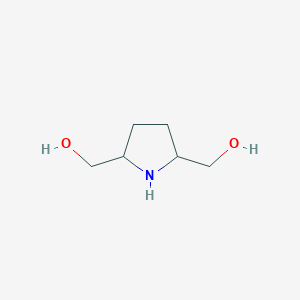
![3-Bromothieno[3,2-b]thiophene](/img/structure/B1286399.png)





